Superior Potency Against Chloroquine-Resistant P. falciparum: New Generation 4-AQs vs. Chloroquine
A library of next-generation 4-aminoquinoline antimalarials, developed using predictive ADMET models, demonstrated significantly higher potency against the chloroquine-resistant W2 strain of P. falciparum compared to chloroquine itself [1]. The lead compounds, designated 18 and 4, achieved IC₅₀ values in the low nanomolar range, representing a substantial improvement over the standard of care [1].
| Evidence Dimension | In vitro potency (IC₅₀) against chloroquine-resistant Plasmodium falciparum (W2 strain) |
|---|---|
| Target Compound Data | IC₅₀ = 5.6 nM (Compound 18); IC₅₀ = 17.3 nM (Compound 4) |
| Comparator Or Baseline | Chloroquine (CQ): IC₅₀ = 382 nM |
| Quantified Difference | Compound 18 is 68-fold more potent; Compound 4 is 22-fold more potent than chloroquine. |
| Conditions | Standard in vitro P. falciparum culture assay, W2 (CQ-resistant) strain. |
Why This Matters
This data is critical for malaria researchers requiring compounds active against drug-resistant strains, ensuring their studies are clinically relevant and not confounded by baseline CQ resistance.
- [1] Ray, S., Madrid, P. B., Catz, P., LeValley, S. E., Furniss, M., Rausch, L., ... & Mirsalis, J. C. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(9), 3685-3695. View Source
